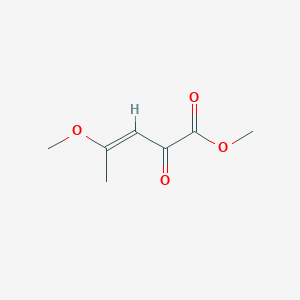

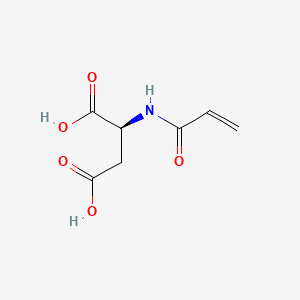

N-Acryloyl-L-aspartic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido N-acriloil-L-aspártico es un compuesto que ha suscitado un interés significativo en varios campos científicos debido a sus propiedades químicas únicas y sus aplicaciones potenciales. Es un derivado del ácido L-aspártico, un aminoácido que desempeña un papel crucial en la biosíntesis de proteínas. La adición de un grupo acriloil al ácido L-aspártico mejora su reactividad y lo convierte en un valioso bloque de construcción para la síntesis de polímeros y otras moléculas complejas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido N-acriloil-L-aspártico normalmente implica la reacción del ácido L-aspártico con cloruro de acriloilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a bajas temperaturas para evitar reacciones secundarias. El producto se purifica entonces utilizando técnicas como la recristalización o la cromatografía .

Métodos de producción industrial

En un entorno industrial, la producción de ácido N-acriloil-L-aspártico puede ampliarse utilizando reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos. También se ha explorado el uso de biocatalizadores, como la liasa del ácido etilendiamina-N,N'-disuccínico, para lograr la síntesis enantioselectiva de ácidos N-sustituidos L-aspárticos .

Análisis de las reacciones químicas

Tipos de reacciones

El ácido N-acriloil-L-aspártico experimenta diversas reacciones químicas, entre ellas:

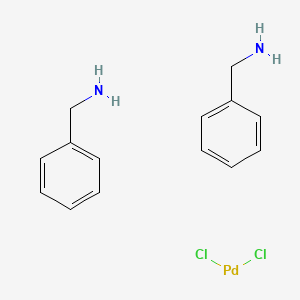

Hidroaminación: El compuesto puede participar en reacciones de hidroaminación, en las que reacciona con aminas para formar derivados N-sustituidos.

Reactivos y condiciones comunes

Hidroaminación: La liasa del ácido etilendiamina-N,N'-disuccínico se utiliza como biocatalizador para facilitar la adición de aminas al grupo acriloil.

Principales productos

Polimerización: El producto principal es el poli(ácido N-acriloil-L-aspártico), que tiene aplicaciones en la administración de fármacos y la ingeniería de tejidos.

Aplicaciones de la investigación científica

El ácido N-acriloil-L-aspártico tiene una amplia gama de aplicaciones en la investigación científica:

Análisis De Reacciones Químicas

Types of Reactions

N-Acryloyl-L-aspartic acid undergoes various chemical reactions, including:

Hydroamination: The compound can participate in hydroamination reactions, where it reacts with amines to form N-substituted derivatives.

Common Reagents and Conditions

Hydroamination: Ethylenediamine-N,N′-disuccinic acid lyase is used as a biocatalyst to facilitate the addition of amines to the acryloyl group.

Major Products

Aplicaciones Científicas De Investigación

N-Acryloyl-L-aspartic acid has a wide range of applications in scientific research:

Mecanismo De Acción

El mecanismo por el cual el ácido N-acriloil-L-aspártico ejerce sus efectos se basa principalmente en su capacidad para formar fuertes enlaces covalentes con otras moléculas. El grupo acriloil es muy reactivo y puede sufrir polimerización o reacciones de adición, lo que lleva a la formación de estructuras complejas. En sistemas biológicos, la biocompatibilidad del compuesto y su capacidad para interactuar con componentes celulares lo hacen útil para diversas aplicaciones biomédicas .

Comparación Con Compuestos Similares

Compuestos similares

N-Acriloil fenilalanina: Otro derivado acriloil utilizado en la síntesis de adhesivos.

N-Acriloil glicina: Se utiliza en la síntesis de hidrogeles con propiedades similares.

Unicidad

El ácido N-acriloil-L-aspártico es único debido a su doble funcionalidad, ya que posee un grupo acriloil y una cadena principal de aminoácidos. Esta combinación permite una amplia gama de reacciones químicas y aplicaciones, lo que lo convierte en un compuesto versátil en diversos campos de la investigación y la industria .

Propiedades

Número CAS |

70714-77-1 |

|---|---|

Fórmula molecular |

C7H9NO5 |

Peso molecular |

187.15 g/mol |

Nombre IUPAC |

(2S)-2-(prop-2-enoylamino)butanedioic acid |

InChI |

InChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m0/s1 |

Clave InChI |

UILJLCFPJOIGLP-BYPYZUCNSA-N |

SMILES isomérico |

C=CC(=O)N[C@@H](CC(=O)O)C(=O)O |

SMILES canónico |

C=CC(=O)NC(CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)

![tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate](/img/structure/B12315079.png)

![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)